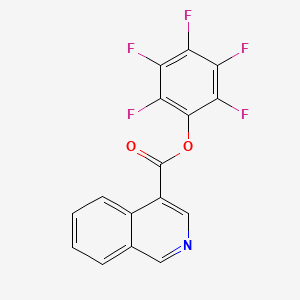

![molecular formula C9H15NO2 B1604081 Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 646055-79-0](/img/structure/B1604081.png)

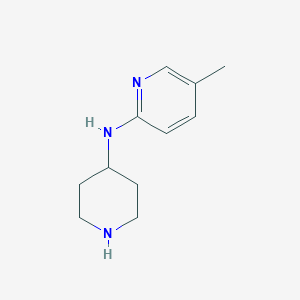

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate

Vue d'ensemble

Description

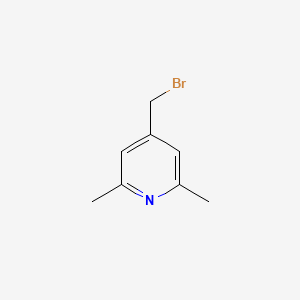

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular weight of 205.68 . It is also known as ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride .

Synthesis Analysis

A novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been reported in the literature . This synthesis involves the use of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . The method has been modified by incorporating a chiral substituted benzyl group on the nitrogen atom, leading to the first reported process for the preparation of these esters in enantiomerically pure form .Molecular Structure Analysis

The molecular structure of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is unique and complex. It includes a seven-membered ring with a nitrogen atom at one bridgehead . The absolute configuration of the bicyclic esters was deduced by X-ray crystallography of an intermediate .Chemical Reactions Analysis

The chemical reactions involving Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate are diverse. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Physical And Chemical Properties Analysis

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate has a molecular weight of 205.68 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Asymmetric Synthesis and Cycloadditions

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate derivatives are synthesized via Aza-Diels-Alder reactions in aqueous solutions, demonstrating applications in asymmetric synthesis. These derivatives, like those synthesized by Waldmann and Braun (1991), show potential in the formation of complex organic compounds, especially in the field of stereochemistry (Waldmann & Braun, 1991).

Antimalarial Activity

In the quest for new antimalarial agents, derivatives of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate have been explored. Ningsanont et al. (2003) synthesized derivatives and evaluated their in vitro activity against P. falciparum, a malaria-causing parasite, showcasing the compound's potential in medicinal chemistry (Ningsanont et al., 2003).

Synthesis of Bicyclic Esters

Cottrell et al. (1991) developed a novel synthesis method for ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, achieving these esters in enantiomerically pure form. This advancement is significant for the synthesis of stereochemically complex molecules in pharmaceutical research (Cottrell et al., 1991).

Penicillin-Type β-Lactams Synthesis

The compound has also found use in the synthesis of β-lactam antibiotics. Chiba et al. (1985) synthesized the basic skeleton of penicillins from ethyl propiolate, demonstrating its role in the development of crucial antibiotic structures (Chiba et al., 1985).

Aromatase Inhibitory Activity

In cancer research, especially in hormone-dependent tumors like breast cancer, derivatives of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate have shown promise. Staněk et al. (1991) synthesized derivatives that displayed significant inhibitory activity against human placental aromatase, an enzyme responsible for estrogen production (Staněk et al., 1991).

Beta-Lactamase Inhibition

CP-45,899, a derivative of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate, acts as an inhibitor of several bacterial penicillinases and cephalosporinases, showcasing its potential in combating antibiotic-resistant bacteria. English et al. (1978) illustrated how this compound extends the antibacterial spectrum of β-lactams (English et al., 1978).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTUVXPAUKQGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CCN1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624434 | |

| Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

646055-79-0 | |

| Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

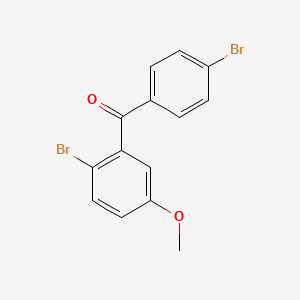

![Nickel(2+);2-[[[2-[(1-oxido-2-piperidin-1-ylethylidene)amino]phenyl]-phenylmethylidene]amino]acetate](/img/structure/B1603998.png)

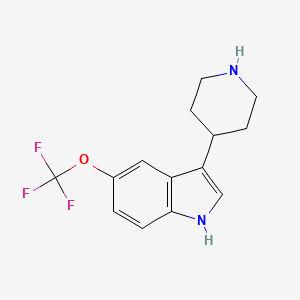

![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide](/img/structure/B1604004.png)

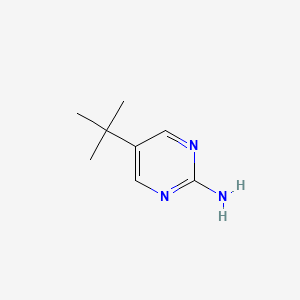

![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)

![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)

![N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine](/img/structure/B1604020.png)